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molecular formula C5H5BrN2OS B8422195 5-Bromo-2-formylaminomethylthiazole

5-Bromo-2-formylaminomethylthiazole

Cat. No. B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563901B2

Procedure details

2-Formylaminomethylthiazole (200 g) was added to a solution of 4.5 kg of sodium dihydrogenphosphate dihydrate in 6 L of water, and the mixture was stirred at 30° C. Sodium bromide (4.0 kg) and 2 L of tetrahydrofuran were added thereto in that order. Bromine (1.49 kg) was added while adjusting the solution to pH 3 by the addition of a 6 N aqueous sodium hydroxide solution, and the mixture was stirred for 2 hr. The reaction mixture was added to a solution of 500 g of sodium sulfite in 4 L of water to stop the reaction and was then adjusted to pH 4.9 by the addition of a 6 N aqueous sodium hydroxide solution while maintaining the temperature of the mixture at 30° C. The reaction mixture was extracted with 10 L of ethyl acetate and then with 5 L of ethyl acetate. The organic layers were combined and were dried over anhydrous magnesium sulfate. The solvent was removed to bring the volume to 1 L, and the concentrate was stirred at 6° C. for 12 hr for crystallization to give 104.4 g of 5-bromo-2-formylaminomethylthiazole. The results of NMR analysis were in agreement with the results of analysis in Example 3.
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium dihydrogenphosphate dihydrate
Quantity
4.5 kg
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
1.49 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1)=[O:2].O.O.P([O-])(O)(O)=O.[Na+].[Br-:18].[Na+].BrBr.[OH-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.O1CCCC1>[Br:18][C:7]1[S:6][C:5]([CH2:4][NH:3][CH:1]=[O:2])=[N:9][CH:8]=1 |f:1.2.3.4,5.6,8.9,10.11.12|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)NCC=1SC=CN1
Name
sodium dihydrogenphosphate dihydrate
Quantity
4.5 kg
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.49 kg
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture at 30° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 10 L of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
STIRRING
Type
STIRRING
Details
the concentrate was stirred at 6° C. for 12 hr for crystallization
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)CNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 104.4 g
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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